2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3-bromophenylmethylsulfanyl group at position 2 and a 2-(3,4-dimethoxyphenyl)ethyl substituent at position 3 of the quinazolinone core. Its molecular formula is inferred as C₂₄H₂₁BrN₂O₃S, with a molar mass of approximately 497.41 g/mol. This scaffold is structurally analogous to other sulfanyl-substituted quinazolinones, which are often explored for kinase inhibition, anti-inflammatory, or anticancer properties .
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3S/c1-30-22-11-10-17(15-23(22)31-2)12-13-28-24(29)20-8-3-4-9-21(20)27-25(28)32-16-18-6-5-7-19(26)14-18/h3-11,14-15H,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNGTHLNIWJEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its application in scientific research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse applications in medicinal chemistry and material sciences. This article delves into its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated effective inhibition of cancer cell proliferation in vitro. A notable study reported that derivatives with similar substitutions showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Antimicrobial Properties
Quinazolinones have also been investigated for their antimicrobial activity. The specific compound may exhibit effectiveness against a range of bacterial and fungal pathogens due to the presence of the sulfanyl group, which can enhance interaction with microbial targets. Research indicates that modifications in the quinazolinone structure can significantly affect antimicrobial potency .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The specific structural features of this compound may enhance its selectivity and efficacy as an anti-inflammatory agent .
Table 1: Biological Activities of Quinazolinone Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 20 | |
| Compound C | Anti-inflammatory | 10 | |
| This compound | TBD | TBD | TBD |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increased cytotoxicity |
| Methoxy Groups | Enhanced solubility |
| Sulfanyl Group | Improved antimicrobial activity |
Case Study 1: Anticancer Efficacy
In a study conducted by Grover et al., several quinazolinone derivatives were synthesized and tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM for certain derivatives. The presence of electron-withdrawing groups such as bromine was correlated with increased potency .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects of various quinazolinones against Staphylococcus aureus and Escherichia coli. The study found that compounds with a sulfanyl group exhibited stronger inhibitory effects compared to those without it. This suggests that the compound's structure may play a crucial role in its mechanism of action against bacteria .
Mechanism of Action
The mechanism of action of 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Key structural analogs and their substituent variations are summarized below:
Key Observations:
- Bromine vs. Chlorine : The target compound’s 3-bromophenyl group (meta position) may offer distinct steric and electronic effects compared to para-bromo () or chloro substituents (). Bromine’s larger atomic radius could enhance hydrophobic interactions but reduce solubility compared to chlorine .
- Dimethoxy vs.
- Sulfanyl Linker Variations : The sulfanyl group in the target compound is directly attached to a benzyl group, whereas features a sulfanyl-oxoethyl chain, which may alter conformational flexibility and target binding .
Physicochemical and Pharmacological Implications
- Lipophilicity : The dichloro and bromo substituents in increase logP compared to the target compound’s dimethoxy groups, suggesting higher membrane permeability but poorer solubility .
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas bromine’s inertness may enhance metabolic stability .
- Activity Trends : In , bromo (1d) and chloro (1e) analogs exhibited superior COX-2 inhibition compared to methoxy (1c), highlighting the role of electron-withdrawing groups in enhancing binding affinity .
Biological Activity
The compound 2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- A quinazolinone core , which is a bicyclic structure containing nitrogen.
- Substituents that include a bromophenyl group and a dimethoxyphenyl group , which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this quinazoline derivative exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have been reported to reduce inflammation in vitro and in vivo.
The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific biological targets. Potential mechanisms include:
- Inhibition of Enzymes : Many quinazoline derivatives act as enzyme inhibitors, targeting pathways involved in cancer proliferation or microbial growth.
- Receptor Modulation : Compounds may also interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
Research Findings and Case Studies
Several studies have evaluated the biological activity of quinazoline derivatives:
- Antimicrobial Studies :
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Tables
Q & A
Q. What are the key synthetic pathways for synthesizing this quinazolin-4-one derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization. Key steps include:
-
S-alkylation : Reacting a thiol-containing intermediate (e.g., 4-(3-bromophenyl)-thiol) with alkylating agents under alkaline conditions (e.g., NaOH/ethanol) to introduce the sulfanyl group .
-
Substitution reactions : Coupling with 3,4-dimethoxyphenethyl groups via nucleophilic substitution or Mitsunobu reactions .
-
Optimization : Yield improvements require controlled reflux temperatures (60–80°C), solvent selection (methanol/ethanol for solubility), and monitoring reaction times (8–12 hrs) to prevent side products .
- Data Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| S-alkylation | 2-bromo-1-phenylethanone, NaOH/ethanol, 70°C, 10 hrs | 75–82 | |
| Quinazolinone cyclization | Acetic anhydride, reflux, 6 hrs | 68 |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C): Assigns protons (e.g., aromatic H at δ 6.8–7.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm) .
- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-S bond ~1.78 Å) and dihedral angles between aromatic rings .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase active sites) .
- MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., bromophenyl vs. methoxyphenyl) with bioactivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Verification : Re-analyze compound purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for assay sensitivity .
Q. What strategies improve the selectivity of this compound for specific enzyme isoforms?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-bromophenyl group with pyridyl or indole moieties to enhance hydrogen bonding .
- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
- Crystallographic Guidance : Modify substituents to avoid steric clashes in isoform-specific binding pockets .
Q. How does the electronic distribution of substituents (e.g., bromine vs. methoxy) influence its reactivity and bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
